奥司他韦-d3 酸

描述

. It is the active metabolite of Oseltamivir phosphate, a well-known antiviral medication used to treat and prevent influenza infections. This compound is particularly valuable in scientific research due to its ability to inhibit influenza virus neuraminidase, an enzyme critical for the virus's replication and spread.

科学研究应用

Oseltamivir-d3 acid is extensively used in scientific research due to its potent antiviral properties. It is employed in studies related to influenza virus inhibition, drug metabolism, and pharmacokinetics. Additionally, it serves as a valuable tool in the development of new antiviral drugs and therapeutic strategies.

作用机制

Target of Action

Oseltamivir-d3 Acid primarily targets the neuraminidase enzymes found on the surface of the influenza virus . These enzymes play a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

Oseltamivir-d3 Acid, being a potent and selective inhibitor of influenza virus neuraminidase enzymes, exerts its antiviral activity by inhibiting these enzymes . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The binding mechanisms between neuraminidase and Oseltamivir-d3 Acid have been studied extensively. Large-scale molecular dynamics simulations have revealed multiple binding pathways, including the transfer of Oseltamivir-d3 Acid from the secondary sialic acid binding site to the catalytic site . These pathways are crucial for the drug’s effectiveness and provide potential avenues for the development of new antiviral drugs .

Pharmacokinetics

Oseltamivir-d3 Acid is the active metabolite of Oseltamivir phosphate. It has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of Oseltamivir and Oseltamivir-d3 Acid are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile makes Oseltamivir suitable for use in diverse patient populations .

Result of Action

The inhibition of neuraminidase by Oseltamivir-d3 Acid results in a reduction in viral replication, which in turn can limit the viral load and course of infection in the host . This can decrease the severity and duration of influenza symptoms .

Action Environment

The clinical benefit of Oseltamivir-d3 Acid is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time, and there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

生化分析

Biochemical Properties

Oseltamivir-d3 Acid plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is essential for the release of new virus particles from infected host cells. By inhibiting neuraminidase, Oseltamivir-d3 Acid prevents the spread of the virus within the host. The compound interacts specifically with the active site of the neuraminidase enzyme, forming stable complexes that block its activity .

Cellular Effects

Oseltamivir-d3 Acid has significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of new virus particles, thereby reducing viral replication and spread. This inhibition impacts cell signaling pathways related to viral infection and immune response. Additionally, Oseltamivir-d3 Acid can influence gene expression by preventing the virus from hijacking the host cell’s machinery for its replication .

Molecular Mechanism

The molecular mechanism of Oseltamivir-d3 Acid involves its binding to the active site of the neuraminidase enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. By occupying the active site, Oseltamivir-d3 Acid prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of new virus particles. This mechanism effectively halts the viral replication cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oseltamivir-d3 Acid have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation or the development of resistance in viral populations. Long-term studies have shown that while Oseltamivir-d3 Acid remains effective in inhibiting neuraminidase, its impact on cellular function may diminish over extended periods of use .

Dosage Effects in Animal Models

The effects of Oseltamivir-d3 Acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and alleviates symptoms of influenza. At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed. These adverse effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

Oseltamivir-d3 Acid is primarily metabolized in the liver, where it is converted from its prodrug form, Oseltamivir Phosphate, by hepatic carboxylesterase 1. The active metabolite, Oseltamivir-d3 Acid, is then excreted by the kidneys. This metabolic pathway ensures that the compound is rapidly activated and cleared from the body, minimizing potential side effects .

Transport and Distribution

Within cells and tissues, Oseltamivir-d3 Acid is transported and distributed primarily through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. This distribution pattern ensures that Oseltamivir-d3 Acid reaches its target sites of action, such as the respiratory tract, where influenza viruses replicate .

Subcellular Localization

Oseltamivir-d3 Acid is localized primarily in the cytoplasm of infected cells, where it exerts its inhibitory effects on the neuraminidase enzyme. The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing Oseltamivir-d3 Acid to specific subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: Oseltamivir-d3 acid can be synthesized through various chemical reactions involving Oseltamivir phosphate. The process typically involves the conversion of Oseltamivir phosphate to its acid form using appropriate reagents and reaction conditions. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of Oseltamivir-d3 acid involves large-scale chemical reactions and purification processes. The compound is synthesized in controlled environments to ensure high purity and consistency. Advanced techniques such as chromatography and crystallization are employed to isolate the final product.

化学反应分析

Types of Reactions: Oseltamivir-d3 acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and studying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions or alkoxides.

Major Products Formed:

相似化合物的比较

Zanamivir

Peramivir

Laninamivir

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Oseltamivir-d3 acid, a deuterated derivative of oseltamivir, is primarily known for its role as an antiviral agent against influenza viruses. This article delves into its biological activity, pharmacokinetics, and efficacy based on recent research findings.

Oseltamivir acts as a neuraminidase inhibitor, preventing the release of newly formed virions from infected cells. This inhibition reduces viral spread within the host and helps control infection. The active metabolite, oseltamivir carboxylate, exhibits high affinity for the neuraminidase enzyme, effectively blocking its activity and thereby impeding viral replication .

Pharmacokinetics

Oseltamivir-d3 acid is rapidly absorbed following oral administration and is converted into its active form, oseltamivir carboxylate. The pharmacokinetic parameters are crucial for understanding its efficacy:

- Bioavailability : Approximately 80% after oral administration.

- Cmax (Maximum Concentration) : Oseltamivir reaches peak plasma concentrations within 3-4 hours.

- Half-life : The elimination half-life of oseltamivir is about 1-3 hours, while that of oseltamivir carboxylate ranges from 6-10 hours .

Efficacy Studies

Recent studies have highlighted the efficacy of oseltamivir-d3 acid in various models:

- Influenza Virus Infections : In mouse models, oseltamivir treatment significantly reduced viral titers in lean mice but showed limited efficacy in genetically obese mice. This suggests that obesity may affect drug metabolism and viral clearance .

- Resistance Development : Research indicates that while oseltamivir effectively inhibits viral neuraminidase, prolonged use can lead to the emergence of resistant viral strains. In obese mice treated with oseltamivir, increased genetic diversity and phenotypic resistance were observed, indicating a potential for resistance development under certain conditions .

Study 1: Efficacy in Obese Mice

A study demonstrated that oseltamivir did not improve viral clearance in obese mice compared to wild-type controls. The area under the curve (AUC) analysis indicated that while lean mice showed accelerated viral clearance, obese mice did not exhibit significant differences in viral titers post-treatment .

| Group | Viral Clearance (AUC) | Resistance Indicators |

|---|---|---|

| Wild-Type + PBS | High | Low |

| Wild-Type + Oseltamivir | Higher | Low |

| Obese + PBS | Low | Moderate |

| Obese + Oseltamivir | No significant change | High |

Study 2: Pharmacokinetic Observations

In another observational study, pharmacokinetic parameters were assessed in various populations. The findings suggested that the absorption and metabolism of oseltamivir are consistent across different demographics but may be altered in obese individuals due to differences in distribution volumes and metabolic rates .

属性

IUPAC Name |

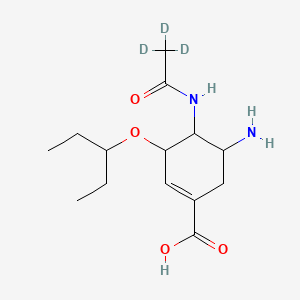

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。